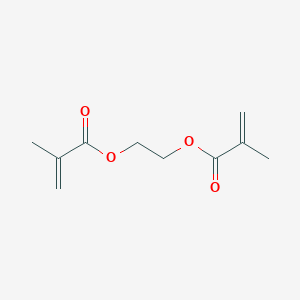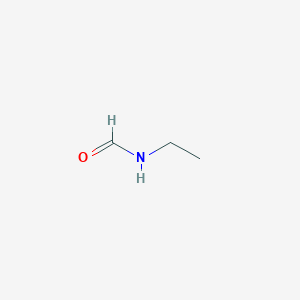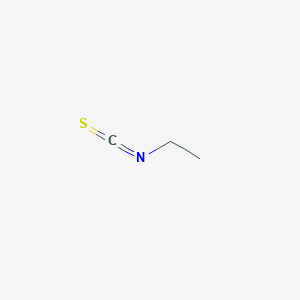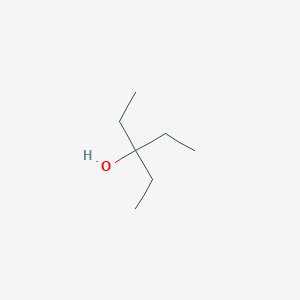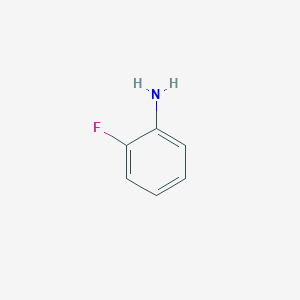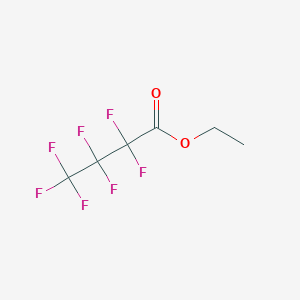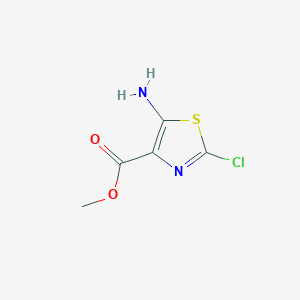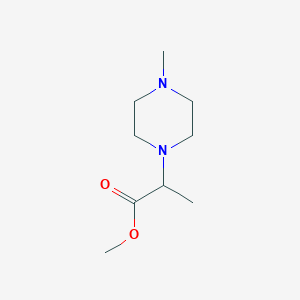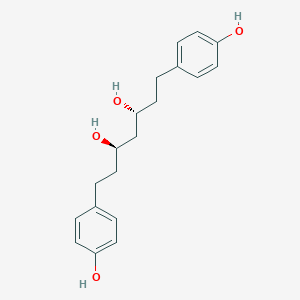
(3R,5R)-1,7-Bis(4-hydroxyphenyl)-3,5-heptanediol
Descripción general
Descripción
“(3R,5R)-1,7-Bis(4-hydroxyphenyl)-3,5-heptanediol” is a naturally occurring anti-emetic diarylheptanoid . Diarylheptanoids constitute an important class of natural products as they possess various interesting biological properties, such as anti-inflammatory, antioxidant, and anticancer activities . This compound was isolated from Alpinia officinarum (Zingiberaceae) .
Synthesis Analysis
The first stereoselective total synthesis of this compound was accomplished starting from 4-hydroxy-benzaldehyde and involving a Sharpless kinetic resolution and an asymmetric epoxidation as the key steps . The enantiomer of this compound was also simultaneously prepared . More details about the synthesis can be found in the referenced paper .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases . It has a molecular formula of C27H28O5 .Chemical Reactions Analysis
The retrosynthetic analysis revealed that this compound can be synthesized from the acetonide derivative and benzyltriphenylphosphonium ylide . The compound can in turn be prepared from the achiral allyl alcohol generated from 4-hydroxybenzaldehyde .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various databases . It has a molecular weight of 432.508 Da and a monoisotopic mass of 432.193665 Da .Aplicaciones Científicas De Investigación
Antioxidant Properties
- Several studies have focused on the antioxidant properties of diarylheptanoids, compounds closely related to (3R,5R)-1,7-Bis(4-hydroxyphenyl)-3,5-heptanediol. For example, Zhou et al. (2007) explored the antioxidant activities of diarylheptanoids isolated from Zingiber officinale, finding significant activity against DPPH free radicals and superoxide anion radicals (Zhou et al., 2007). Similarly, Ponomarenko et al. (2014) investigated the antioxidant activity of diarylheptanoids from alder tree bark, noting higher activity than curcumin, a well-known antioxidant (Ponomarenko et al., 2014).
Synthesis and Structural Analysis
- The synthesis and structural elucidation of diarylheptanoids, including those structurally similar to (3R,5R)-1,7-Bis(4-hydroxyphenyl)-3,5-heptanediol, have been a significant focus. For instance, the synthesis of various diarylheptanoids was described by Andrés and Pedrosa (1998) (Andrés & Pedrosa, 1998) and by Kashanna et al. (2012) through different synthetic approaches (Kashanna et al., 2012).
Potential Neuroprotective Effects
- Jirásek et al. (2014) developed a strategy for synthesizing various diarylheptanoids and examined their neuroprotective activity against glutamate-induced oxidative stress, identifying specific structural motifs important for neuroprotective effects (Jirásek et al., 2014).
Bioactivity and Medicinal Potential
- Research by Ali et al. (2001) on the seeds of Alpinia blepharocalyx identified new diarylheptanoids and evaluated their antiproliferative activity against various carcinoma cells, highlighting the potential medicinal applications of these compounds (Ali et al., 2001).
Propiedades
IUPAC Name |
(3R,5R)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18-23H,5-6,11-13H2/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVIQGVWSNEONZ-RTBURBONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(CC(CCC2=CC=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@H](C[C@@H](CCC2=CC=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5R)-1,7-Bis(4-hydroxyphenyl)-3,5-heptanediol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



